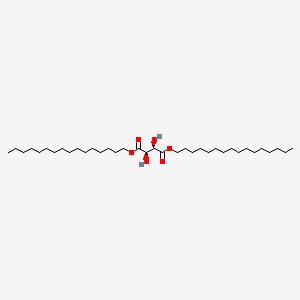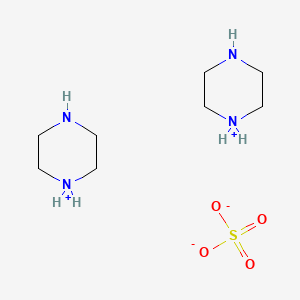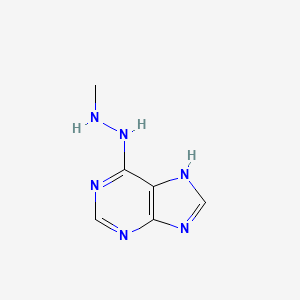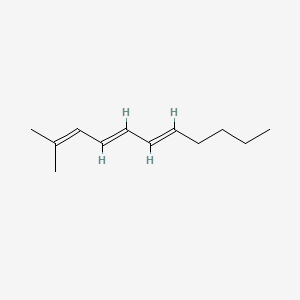
2,4,6-Undecatriene, 2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Undecatriene, 2-methyl- is an organic compound characterized by its unique structure, which includes three double bonds and a methyl group attached to the second carbon. This compound is part of the triene family, known for their conjugated systems that provide interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Undecatriene, 2-methyl- typically involves the use of starting materials such as alkenes and alkynes. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene. The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 2,4,6-Undecatriene, 2-methyl- may involve catalytic processes such as the Heck reaction or the Suzuki-Miyaura coupling. These methods utilize palladium catalysts and are known for their efficiency in forming carbon-carbon bonds. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Undecatriene, 2-methyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of epoxides or diols.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions, where halogens like chlorine or bromine are introduced, can occur under UV light or in the presence of radical initiators.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens like chlorine or bromine, often in the presence of UV light or radical initiators like benzoyl peroxide.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated trienes.
Aplicaciones Científicas De Investigación
2,4,6-Undecatriene, 2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through reactions like Diels-Alder cycloaddition.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances and flavors due to its unique odor profile.
Mecanismo De Acción
The mechanism by which 2,4,6-Undecatriene, 2-methyl- exerts its effects involves interactions with various molecular targets. The conjugated double bonds allow it to participate in electron transfer reactions, making it a potential candidate for redox reactions. The methyl group can influence the compound’s reactivity by providing steric hindrance and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Undecatriene: Similar in structure but lacks the methyl group, leading to different reactivity and properties.
2,4,6-Undecatrienal: Contains an aldehyde group, making it more reactive in nucleophilic addition reactions.
Uniqueness
2,4,6-Undecatriene, 2-methyl- is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its chemical behavior and potential applications. The compound’s structure allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
73398-99-9 |
|---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
(4E,6E)-2-methylundeca-2,4,6-triene |
InChI |
InChI=1S/C12H20/c1-4-5-6-7-8-9-10-11-12(2)3/h7-11H,4-6H2,1-3H3/b8-7+,10-9+ |
Clave InChI |
UIIGNQXUZIMYKD-XBLVEGMJSA-N |
SMILES isomérico |
CCCC/C=C/C=C/C=C(C)C |
SMILES canónico |
CCCCC=CC=CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


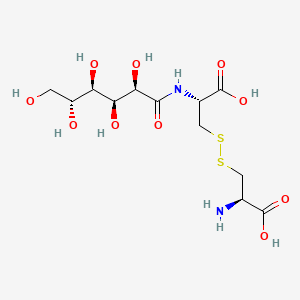
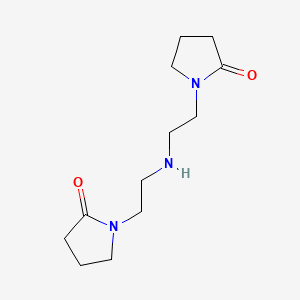
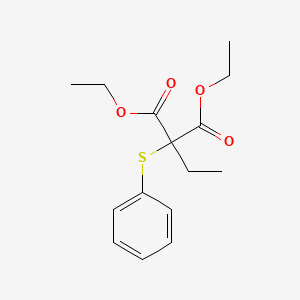
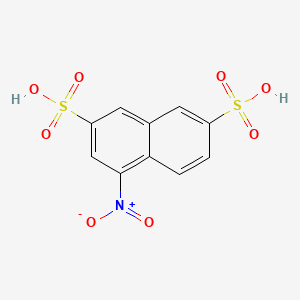
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)






